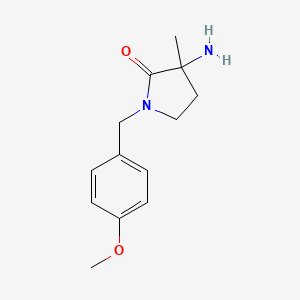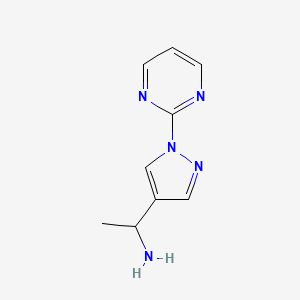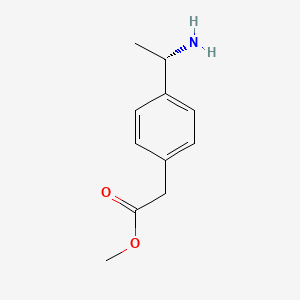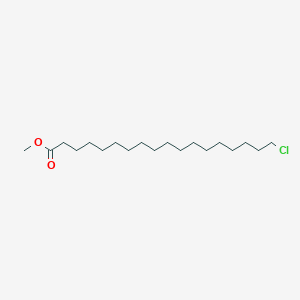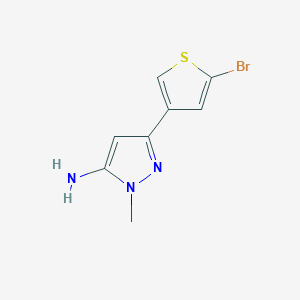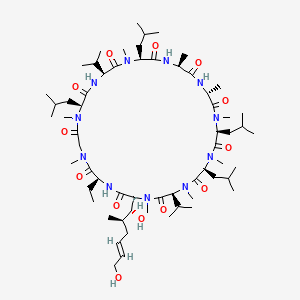
Cyclosporine metabolite M17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclosporine metabolite M17 is a derivative of cyclosporine A, a cyclic peptide known for its immunosuppressive properties. This metabolite is formed when cyclosporine A undergoes allylic oxidation at residue 1, resulting in a primary allylic alcohol. This compound specifically inhibits the growth of renal cells in culture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclosporine metabolite M17 involves the allylic oxidation of cyclosporine A. This process typically requires specific oxidizing agents and controlled reaction conditions to ensure the selective formation of the primary allylic alcohol .
Industrial Production Methods: Industrial production of cyclosporine metabolites, including M17, often involves large-scale fermentation processes using the fungus Tolypocladium inflatum. The metabolites are then isolated and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Cyclosporine metabolite M17 undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation.
Reduction: Potentially reversible under specific conditions.
Substitution: Possible at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Used for the initial allylic oxidation.
Reducing Agents: Can reverse the oxidation under controlled conditions.
Substituents: Various reagents can be used to introduce new functional groups.
Major Products: The primary product of the oxidation reaction is this compound itself. Further reactions can lead to additional derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Cyclosporine metabolite M17 has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and peptide modifications.
Biology: Investigated for its effects on renal cell growth and other cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in immunosuppression and organ transplantation.
Industry: Utilized in the production of cyclosporine derivatives for pharmaceutical use
Mecanismo De Acción
Cyclosporine metabolite M17 exerts its effects by binding to the intracellular protein cyclophilin. This complex inhibits the phosphatase activity of calcineurin, which is necessary for the activation of the T cell-specific transcription factor NFAT. This inhibition prevents the synthesis of interleukins, such as IL-2, by activated T cells, thereby suppressing the immune response .
Comparación Con Compuestos Similares
Cyclosporine A: The parent compound from which M17 is derived.
Cyclosporine Metabolite M18: Another derivative formed through further oxidation.
Cyclosporine Metabolite M1A: A related compound with similar structural modifications.
Uniqueness: Cyclosporine metabolite M17 is unique due to its specific allylic oxidation, which imparts distinct biological properties, particularly its selective inhibition of renal cell growth .
Propiedades
Fórmula molecular |
C62H111N11O13 |
|---|---|
Peso molecular |
1218.6 g/mol |
Nombre IUPAC |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 |
Clave InChI |
ZPZHKIOMBYYVRD-WRDPQARASA-N |
SMILES isomérico |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES canónico |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


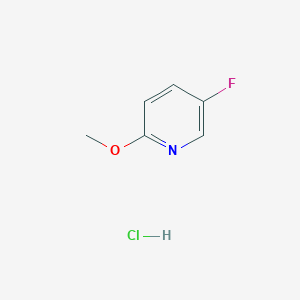
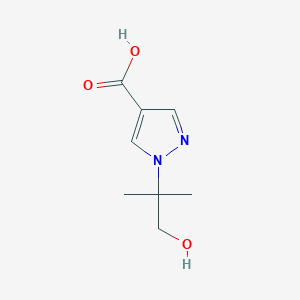

![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)
![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)

